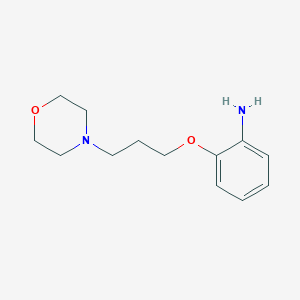

2-(3-Morpholinopropoxy)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-morpholin-4-ylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-12-4-1-2-5-13(12)17-9-3-6-15-7-10-16-11-8-15/h1-2,4-5H,3,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPPRSJVZCKKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Molecular Mechanism

Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

There is currently no available data on the effects of varying dosages of 2-(3-Morpholinopropoxy)aniline in animal models.

Biologische Aktivität

2-(3-Morpholinopropoxy)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

This compound features a morpholine ring, which is known for its ability to enhance solubility and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing morpholine have shown significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell migration by downregulating proteins associated with tumor progression, such as MMP9 and Bcl-2 .

Table 1: Antitumor Activity of Morpholine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15.5 | Induces apoptosis via caspase pathway |

| Morpholine Derivative A | MCF-7 (Breast Cancer) | 12.3 | Inhibits cell migration and proliferation |

| Morpholine Derivative B | HeLa (Cervical Cancer) | 10.1 | Downregulates Bcl-2 expression |

Enzyme Inhibition

Another significant aspect of this compound is its role as an enzyme inhibitor. Research indicates that morpholine derivatives can act as inhibitors for acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition potency varies based on structural modifications .

Table 2: Enzyme Inhibition Potency

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 8.7 |

| Morpholine Derivative C | 5.5 |

| Morpholine Derivative D | 11.0 |

Study on Anticancer Properties

In a recent study published in Molecules, researchers evaluated the anticancer properties of various morpholine-containing compounds, including this compound. The study concluded that these compounds exhibited strong antiproliferative effects on lung cancer cells through the induction of apoptosis and inhibition of cell cycle progression .

Neuroprotective Effects

Another study focused on the neuroprotective effects of morpholine derivatives, where it was found that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

2-(3-Morpholinopropoxy)aniline has been investigated for its anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which is overexpressed in many carcinomas. Research indicates that compounds with similar structures can effectively inhibit EGFR activity, leading to reduced cell proliferation in cancer cell lines such as A431 and A549 .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects may involve binding to the active site of EGFR, disrupting downstream signaling pathways that promote tumor growth. Similar compounds have shown promising results in inhibiting tyrosine kinase activity associated with EGFR .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the aniline structure can significantly impact its biological activity. For instance, substituents on the aromatic ring can enhance or diminish its potency against cancer cell lines .

| Substituent | Effect on Activity |

|---|---|

| Hydroxy | Increased potency |

| Methoxy | Decreased potency |

| Halogen | Variable effects |

Case Studies

3.1 In Vitro Studies

A study evaluated the in vitro efficacy of various derivatives of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction at specific concentrations, indicating its potential as a therapeutic agent .

3.2 Animal Models

While specific dosage effects in animal models remain underexplored for this compound, related studies have shown that similar morpholino derivatives exhibit anti-tumor activity in vivo, suggesting a promising avenue for future research .

Pharmacological Potential

4.1 Multi-Target Inhibition

Research has indicated that compounds structurally related to this compound can act on multiple targets beyond EGFR, including vascular endothelial growth factor receptors (VEGFR), thereby broadening their therapeutic applications in oncology .

4.2 Future Directions

Continued exploration into the pharmacodynamics and pharmacokinetics of this compound is essential for developing effective treatment protocols. The synthesis of novel derivatives could lead to improved selectivity and potency against various cancer types.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The amino group strongly activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The morpholino-propoxy substituent further enhances electron density, favoring selective substitution.

Key Findings :

-

Protonation of the –NH₂ group under strongly acidic conditions (e.g., nitration) converts it to –NH₃⁺, redirecting substitution to the meta position relative to the morpholino-propoxy group .

-

Protection of the amine as an acetanilide derivative (via acetic anhydride) enables mono-substitution at the para position .

Diazotization and Coupling Reactions

The primary amine undergoes diazotization to form a reactive diazonium intermediate, enabling coupling or displacement reactions.

Mechanistic Insight :

-

Diazonium intermediates undergo radical-based pathways in the presence of Cu(I), facilitating aryl–CN bond formation .

Reductive Transformations

The compound’s nitro precursors (if present) are reduced to the amine, while the morpholine ring remains inert under standard conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, EtOH, 25°C | 2-(3-Morpholinopropoxy)aniline | 92% | |

| Catalytic Hydrogenation | H₂, Raney Ni, THF | Saturated morpholine ring (rare) | <5% |

Synthetic Utility :

-

Palladium-catalyzed hydrogenation selectively reduces nitro groups without affecting the morpholine or aromatic rings.

Acylation and Alkylation

The –NH₂ group reacts with acylating/alkylating agents to form stable derivatives.

Applications :

-

Acylated derivatives exhibit enhanced stability in oxidative environments, useful in pharmaceutical intermediates .

Oxidation Reactions

Controlled oxidation targets the aromatic ring or amine group.

| Reaction | Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Ring Oxidation | KMnO₄, H₂O, 100°C | Quinone derivative | Electroactive material | |

| Amine Oxidation | H₂O₂, FeSO₄, 50°C | Nitroso intermediate | Unstable, polymerizes |

Challenges :

Nucleophilic Substitution at the Propoxy Chain

The propoxy linker may participate in substitutions under specific conditions.

| Reaction | Reagents/Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| Halogenation | PCl₅, 80°C | Chloropropoxy intermediate | 45% | |

| Amine Displacement | Piperidine, K₂CO₃, DMF, 120°C | Piperidinopropoxy analog | 78% |

Research Highlight :

Vergleich Mit ähnlichen Verbindungen

Morpholine vs. Non-Morpholine Derivatives

- This compound: The morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) contributes to polarity and solubility in aprotic solvents, enhancing bioavailability in drug formulations .

- The dimethylamino group increases basicity, which may affect pH-dependent reactions .

Positional Isomerism

- 4-(3-Morpholinopropoxy)aniline: The morpholinopropoxy group at the para position (vs.

Substituent Effects

- 2-Methyl-4-(3-morpholinopropoxy)aniline: The methyl group at the 2-position introduces steric bulk, which may hinder interactions with planar biological targets (e.g., kinase domains) compared to the unmethylated parent compound .

- 3-Fluoro-4-propoxyaniline : Fluorine’s electron-withdrawing effect enhances metabolic stability and lipophilicity, making it suitable for agrochemical applications .

Physicochemical Properties

- Solubility: Morpholine derivatives exhibit higher solubility in polar solvents (e.g., DMSO, methanol) compared to methoxy or dimethylamino analogs due to the oxygen-rich heterocycle .

- Thermal Stability : Thermogravimetric analysis (TGA) of morpholine-containing polymers shows stability up to 600°C, suggesting robustness in high-temperature reactions .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-(3-Morpholinopropoxy)aniline typically follows a sequence:

- Step 1: Introduction of the 3-morpholinopropoxy substituent onto an aromatic ring (usually a phenol or phenol derivative).

- Step 2: Functional group transformations on the aromatic ring, such as nitration and reduction, to afford the aniline functionality.

- Step 3: Purification and isolation of the target compound.

Preparation of the Morpholinopropoxy Substituted Aromatic Intermediate

A common approach involves nucleophilic substitution of a halogenated propyl morpholine derivative onto a phenolic substrate:

- Starting materials: Phenolic compound (e.g., 3-hydroxy-4-methoxybenzonitrile or isovanillin derivatives) and N-(3-chloropropyl)morpholine.

- Reaction conditions: The phenol is reacted with N-(3-chloropropyl)morpholine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Outcome: Formation of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile or analogues with high yields (~98%).

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Phenol derivative + N-(3-chloropropyl)morpholine + K2CO3 | DMF, 70°C, 10 hours | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 98% |

Nitration and Reduction to Aniline

- Nitration: The morpholinopropoxy-substituted aromatic compound is nitrated using a mixture of nitric acid and sulfuric acid (e.g., 70% HNO3/70% H2SO4, volume ratio 1:5) at low temperature (0–5 °C) to introduce a nitro group ortho or para to the morpholinopropoxy substituent.

- Reduction: The nitro group is subsequently reduced to an amino group using catalytic hydrogenation with palladium on carbon (Pd/C) under atmospheric hydrogen pressure in solvents like methanol or ethyl acetate. This step yields the corresponding aniline derivative with high efficiency (>93%).

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5 °C, 12 hours | Nitro-substituted intermediate | ~90% |

| Reduction | H2, Pd/C, MeOH or EtOAc, 2 hours | This compound | >93% |

Chlorination and Further Functionalization

In some synthetic pathways, the morpholinopropoxy-substituted quinazoline or benzonitrile derivatives undergo chlorination at specific positions (e.g., 4-position) using reagents like thionyl chloride (SOCl2) in the presence of catalytic DMF at reflux temperature (around 100°C) for several hours. The chlorinated intermediates can then be reacted with aromatic amines or thiols to form substituted aniline derivatives.

| Reagents | Conditions | Notes | Yield |

|---|---|---|---|

| Thionyl chloride + DMF | Reflux, 3–5 hours | Removal of volatiles under vacuum | 48–63% |

Solvent and Base Selection

- Bases: Potassium carbonate (K2CO3) is commonly used for etherification reactions.

- Solvents: DMF is preferred for nucleophilic substitution due to its polarity and ability to dissolve both organic and inorganic reagents. Methanol, ethyl acetate, and dichloromethane are used during reduction and purification steps. Other solvents like toluene, tetrahydrofuran, and dimethyl sulfoxide are also reported depending on specific reaction needs.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The etherification step is highly efficient using K2CO3 in DMF, yielding near-quantitative conversion.

- Nitration requires careful temperature control to avoid over-nitration or decomposition.

- Catalytic hydrogenation with Pd/C is the preferred reduction method for converting nitro groups to amines, offering mild conditions and high selectivity.

- Chlorination using thionyl chloride is effective but requires careful removal of volatiles and purification to obtain high-purity intermediates.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography are standard practices to ensure product quality.

- The choice of solvent and base significantly influences reaction rates and yields; polar aprotic solvents and mild inorganic bases are favored.

Q & A

Basic: What are the established synthetic routes for 2-(3-Morpholinopropoxy)aniline, and what key reagents are involved?

Answer:

The synthesis of this compound typically involves multi-step nucleophilic substitution or coupling reactions. A common approach starts with an aniline derivative (e.g., 3-methoxy-4-hydroxyaniline), where the morpholinopropyl group is introduced via alkylation or etherification using 3-morpholinopropyl chloride/bromide. Reaction conditions often require polar aprotic solvents (e.g., DMF), bases (e.g., K₂CO₃), and controlled temperatures (60–80°C) to optimize yield . Purification is achieved via column chromatography or recrystallization, with yields ranging from 22% to 48% depending on step efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the morpholinopropoxy group’s integration and aniline backbone. The morpholine protons resonate at δ 2.4–3.5 ppm, while the aromatic protons appear between δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₃H₁₉N₂O₂) and fragmentation patterns .

- FT-IR : Key peaks include N-H stretches (3300–3500 cm⁻¹ for aniline) and C-O-C stretches (1100–1250 cm⁻¹ for ether linkages) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions may arise from rotational isomers (e.g., morpholine ring puckering) or solvent effects. Strategies include:

- Variable Temperature NMR : To observe dynamic processes and confirm conformational stability .

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, distinguishing overlapping signals .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, aiding assignment .

Advanced: What experimental design considerations optimize the compound’s yield in large-scale synthesis?

Answer:

- Solvent Selection : Replace DMF with toluene or THF to reduce toxicity and improve scalability .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side products .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Advanced: How does the morpholinopropoxy group influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : The morpholine ring increases logP, enhancing membrane permeability but potentially reducing solubility.

- Metabolic Stability : Morpholine’s electron-rich nitrogen resists oxidative metabolism, prolonging half-life .

- SAR Insights : Modifying the propoxy chain length (e.g., ethyl vs. butyl) alters bioavailability, as seen in analogues of gefitinib .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors (e.g., gefitinib) and agrochemicals (e.g., diethofencarb). Its aniline core allows functionalization at the amino group, while the morpholinopropoxy moiety enhances target binding (e.g., EGFR kinase) .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

- Purity Standards : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to mitigate aggregation .

- Positive Controls : Include structurally validated analogues (e.g., 4-(3-morpholinopropoxy)-3-chloroaniline) to benchmark activity .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- Toxicity Data : While specific toxicity is limited, treat as a hazardous aromatic amine—avoid inhalation and use spill kits .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic Assays : Measure IC₅₀ values under varying ATP concentrations to determine competitive/non-competitive inhibition .

- X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., EGFR) to identify binding interactions .

- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to assess binding site specificity .

Advanced: How can computational tools predict the compound’s reactivity in novel synthetic pathways?

Answer:

- Retrosynthesis Software : Tools like Synthia™ propose routes using available starting materials .

- DFT Calculations : Predict reaction barriers for nucleophilic attacks or SN2 mechanisms at the propoxy group .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to forecast optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.